N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
Description
N-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked via a 2-oxoethyl chain to a 4-methylpiperidin-1-yl moiety.
Properties
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-12-7-9-16(10-8-12)14(17)11-15-20(18,19)13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQFWGHZZVQUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target the chymotrypsin-like elastase family member 1 in humans.
Mode of Action
It is known that piperidine derivatives, which this compound is a part of, have a wide range of biological activities. They are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents.
Biological Activity
N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications and biological activity. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Structure
The compound can be represented by the following structure:
- IUPAC Name: this compound
- Molecular Formula: C_{21}H_{25}ClN_{2}O_{3}S
- Molecular Weight: 420.95 g/mol
Physical Properties
| Property | Value |
|---|---|
| LogP | 4.3076 |
| Polar Surface Area | 47.884 Ų |
| Hydrogen Bond Acceptors | 6 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic reactions. Additionally, it may modulate signal transduction pathways by interacting with cell surface receptors.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.
- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Case Study 2: Enzyme Inhibition
In vitro assays showed that the compound effectively inhibited the activity of specific enzymes associated with metabolic pathways. For instance, it was found to inhibit the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis.
Case Study 3: Cytotoxicity Assessment
A series of cytotoxicity assays were conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound exhibited IC50 values of approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells, indicating moderate cytotoxicity.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Piperidine/piperazine derivatives exhibit wide melting point ranges (132–230°C for compounds), influenced by crystallinity and hydrogen bonding. Quinazoline-linked analogs () show higher melting points (273–300°C) due to rigid heterocyclic cores .
- Lipophilicity : Computed logP values for N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide () are 4.6, suggesting moderate lipophilicity suitable for membrane permeability .
Spectroscopic Characterization
All analogs are characterized via ¹H/¹³C NMR, MS, and IR (e.g., ). For example:
Computational and QSAR Insights
QSAR models () correlate structural features with activity. For instance, electron-withdrawing groups (e.g., -Cl) on the benzene ring enhance TrkA inhibition, a trend that may extend to the target compound .
Q & A
Q. How can researchers elucidate the compound’s enzyme inhibition kinetics?
- Methodological Answer :
- Steady-State Assays : Measure and under varying substrate concentrations .
- Pre-steady-State Analysis : Stopped-flow spectroscopy to detect transient intermediates .
- Inhibition Mode : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
